Cas no 499780-70-0 (Benzenemethanamine, 3,5-dibromo-N-methyl-, hydrochloride)

Benzenemethanamine, 3,5-dibromo-N-methyl-, hydrochloride is a brominated aromatic amine derivative with potential applications in pharmaceutical and chemical synthesis. The compound features a dibromo-substituted benzene ring and a methylamine hydrochloride moiety, enhancing its reactivity and solubility in polar solvents. The presence of bromine atoms at the 3 and 5 positions may facilitate further functionalization, making it a useful intermediate in organic synthesis. Its hydrochloride salt form improves stability and handling. This compound could be of interest in medicinal chemistry for the development of bioactive molecules due to its structural features. Proper storage under inert conditions is recommended to maintain integrity.
Benzenemethanamine, 3,5-dibromo-N-methyl-, hydrochloride structure
499780-70-0 structure
Product Name:Benzenemethanamine, 3,5-dibromo-N-methyl-, hydrochloride
CAS No:499780-70-0
MF:C8H10Br2ClN
MW:315.432699680328
CID:4005456
PubChem ID:17954389
Update Time:2025-05-19

Benzenemethanamine, 3,5-dibromo-N-methyl-, hydrochloride Chemical and Physical Properties

Names and Identifiers

    • Benzenemethanamine, 3,5-dibromo-N-methyl-, hydrochloride
    • Benzenemethanamine, 3,5-dibromo-N-methyl-, hydrochloride (1:1)
    • [(3,5-dibromophenyl)methyl](methyl)amine hydrochloride
    • 499780-70-0
    • DB-120693
    • EN300-39922479
    • SCHEMBL4408891
    • Inchi: 1S/C8H9Br2N.ClH/c1-11-5-6-2-7(9)4-8(10)3-6;/h2-4,11H,5H2,1H3;1H
    • InChI Key: URWOCSLKFKSBFR-UHFFFAOYSA-N
    • SMILES: C(C1C=C(Br)C=C(Br)C=1)NC.Cl

Computed Properties

  • Exact Mass: 314.88480Da
  • Monoisotopic Mass: 312.88685Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 109
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 12Ų

Benzenemethanamine, 3,5-dibromo-N-methyl-, hydrochloride Pricemore >>

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